2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
Overview
Description
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride is a starting compound in the synthesis of various glucosamine glycosyl donors, essential for the production of glycosides and oligosaccharides with natural 2-acetamido groups. Its significance lies in its application within the realm of carbohydrate chemistry for the creation of complex molecules (Pertel, S. S., Kakayan, E. S., Seryi, S. A., & McDonagh, A. W., 2018).
Synthesis Analysis
The synthesis involves the conversion of 2-amino-2-deoxy-α-D-glucose hydrochloride into a supersaturated methanolic solution of the free base, followed by specific N-acetylation with acetic anhydride to form crystalline 2-acetamido-2-deoxy-α-D-glucopyranose. This is then treated with acetyl chloride to yield 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride in a spontaneous exothermic reaction (Horton, D., 2003).
Molecular Structure Analysis
The molecular structure has been elucidated using high-resolution mass spectrometry, revealing detailed fragmentation pathways critical for understanding its chemical behavior. This analysis offers insights into the compound's stability and reactivity under various conditions (Dougherty, R., Horton, D., Philips, K., & Wander, J., 1973).
Chemical Reactions and Properties
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride participates in glycosylation reactions, serving as a key intermediate in the synthesis of glycopeptides and oligosaccharides. Its reactivity under catalytic conditions and its ability to form crystalline materials directly are of significant importance for synthetic chemistry applications (Stubbs, K., Macauley, M. S., & Vocadlo, D., 2006).
Physical Properties Analysis
Its physical properties, including crystalline structure and solubility, play a crucial role in its application in synthesis processes. X-ray crystallography studies have provided valuable information on its crystalline structure, which is essential for predicting the outcomes of synthesis reactions involving this compound (Dmochowska, B., Bednarczyk, D., Nowacki, A., Konitz, A., Wojnowski, W., & Wiśniewski, A., 2000).
Chemical Properties Analysis
The compound exhibits specific reactivity patterns, particularly in glycosylation reactions, that are crucial for the synthesis of biologically relevant molecules. Its ability to undergo selective reactions under various conditions makes it a valuable tool in the synthesis of complex glycoconjugates (Paul, B., & Korytnyk, W., 1978).
Scientific Research Applications
Synthesis and Preparation
Preparation Methods
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride is prepared through specific procedures involving 2-amino-2-deoxy-α-D-glucose hydrochloride and acetic anhydride, resulting in crystalline 2-acetamido-2-deoxy-α-D-glucopyranose, which is then treated with acetyl chloride (Horton, 2003).
One-Pot Synthesis
A one-pot synthesis method for 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose, a precursor to 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride, is used in preparing various glucosamine glycosyl donors (Pertel et al., 2018).
Applications in Glycosylation
Aryl β-D-N-Acetylglucopyranosides Synthesis
This compound is used in phase transfer catalyzed conditions to synthesize acetylated aryl β-D-N-acetylglucopyranosides, which are then deprotected to yield free glycosides (Roy & Tropper, 1990).
Formation of Arylthioglycosides
An expedient method has been developed to create aryl 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranosides from 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride and arylthiols or aryl disulfides using phase transfer catalysis conditions (Stubbs, Macauley & Vocadlo, 2006).
Phase Transfer Catalytic Glycosylation
The compound is used in phase transfer catalysis to study its reactivity with 2-mercaptobenzimidazole, leading to specific N- and S-β-D-glucosaminides (Chupakhina & Kur’yanov, 2020).
Additional Chemical Syntheses
Synthesis of β-Glycosides
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride is involved in the mild and efficient synthesis of β-glycosides of N-acetylglucosamine (Wittmann & Lennartz, 2002).
Crystal Structures
Its crystalline structures, including N-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)pyridinium chloride, have been analyzed, providing insights into molecular arrangements (Dmochowska et al., 2000).
Safety And Hazards
- Safety Precautions : Handle with care due to its chlorinated nature.
- Toxicity : No specific toxicity data available, but standard laboratory precautions apply.
Future Directions
- Drug Development : Explore its potential as a building block for carbohydrate-based drugs targeting bacterial infections, cancer, or inflammatory disorders.
- Functional Glycobiology : Investigate its role in understanding cellular processes related to glycosylation.
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYYKQAWUWXLPD-KSTCHIGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1Cl)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride | |
CAS RN |
3068-34-6 | |
Record name | 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3068-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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